Increased Molecular Complexity and Hydrogen Bonding Capacity vs. the Parent Tetrahydroimidazo[1,5-a]pyrimidine Scaffold
Direct comparison of the target compound with its unsubstituted parent, 2-oxo-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxamide (CAS 101752-15-2), reveals key functional differences. The target compound incorporates a 2-hydroxyethyl group, introducing an additional hydrogen bond donor and acceptor, and increasing the molecular weight by approximately 44.06 g/mol. This modification is consistent with SAR findings in imidazo[1,5-a]pyrimidine patents, where N-alkylation is used to modulate target affinity and pharmacokinetic properties [1].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 224.22 g/mol (C9H12N4O3) |
| Comparator Or Baseline | 180.16 g/mol (C7H8N4O2) for CAS 101752-15-2 |
| Quantified Difference | 44.06 g/mol increase |
| Conditions | Calculated from molecular formula; data from ChemSrc and Angene Chemical. |
Why This Matters
The added functional group can be a critical determinant for binding to targets like glucocerebrosidase, where specific hydrogen-bonding interactions are essential for allosteric activation, making the unsubstituted core an unreliable substitute.
- [1] Skerlj, R. T., Bourque, E. M. J., Lansbury, P. T., Greenlee, W. J., & Good, A. C. (2020). Imidazo[1,5-a]pyrimidinyl carboxamide compounds and their use in the treatment of medical disorders. U.S. Patent No. US-10787454-B2. View Source
